2-(1-Azetidinyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Azetidinyl)propanoic acid is a compound that features a four-membered azetidine ring attached to a propanoic acid moiety. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles like aziridines . This compound is of interest in various fields of chemistry and medicinal research due to its distinctive structural and chemical properties.
Mechanism of Action
Target of Action
2-(1-Azetidinyl)propanoic acid is a derivative of propanoic acid . Propanoic acid and its derivatives are known to have antimicrobial properties and are used as food preservatives . They are also used in pharmaceuticals for their preservative and bacteriostatic effects .
Mode of Action
The metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference .
Biochemical Pathways
Three different biochemical pathways are known for the production of propionic acid: the succinate pathway, the acrylate pathway, and the propanediol pathway . As a naturally occurring carboxylic acid, propionic acid typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
It can be inferred from the pharmacokinetics of ibuprofen, a non-steroidal anti-inflammatory drug (nsaid) derived from propionic acid . Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics. Substantial unidirectional inversion of the R-(-) to the S-(+) enantiomer occurs . The absorption of ibuprofen is rapid and complete when given orally. The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent .
Result of Action
Propanoic acid’s antifungal activity may be the result of propionyl-CoA inhibiting glucose metabolism in certain species of fungus via the accumulation of the CoA-derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azetidinyl)propanoic acid typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the reaction of 3-amino-1-propanol with ethyl acrylate under reflux conditions to form diethyl 3-N-(3-hydroxypropyl)iminodipropionate. This intermediate is then treated with thionyl chloride to form diethyl 3-N-(3-chloropropyl)iminodipropionate, which is subsequently cyclized to form ethyl 3-(1-azetidinyl)propionate. Finally, hydrolysis of this ester yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azetidinyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can lead to the opening of the azetidine ring, forming linear amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of azetidines.
Reduction: Linear amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
2-(1-Azetidinyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique reactivity.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacokinetic properties.
Industry: Utilized in the synthesis of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more reactive but less stable than azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are more stable but less reactive than azetidines.
Uniqueness
2-(1-Azetidinyl)propanoic acid is unique due to the balance of stability and reactivity provided by the four-membered azetidine ring. This balance makes it a versatile compound in various chemical and biological applications, offering advantages over both smaller and larger ring systems .
Properties
IUPAC Name |
2-(azetidin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(6(8)9)7-3-2-4-7/h5H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAWZEXRUMEVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.